1-(2-Isopropylpyrimidin-4-YL)ethanone
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Overview
Description
1-(2-Isopropylpyrimidin-4-YL)ethanone is an organic compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
The synthesis of 1-(2-Isopropylpyrimidin-4-YL)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-isopropylpyrimidine with ethanoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency. Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
1-(2-Isopropylpyrimidin-4-YL)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced using reagents like halogens or alkyl halides under appropriate conditions
Scientific Research Applications
1-(2-Isopropylpyrimidin-4-YL)ethanone has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex pyrimidine derivatives, which are valuable in various chemical reactions and processes.
Biology: This compound is used in the study of enzyme interactions and as a building block for designing enzyme inhibitors.
Industry: The compound is used in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(2-Isopropylpyrimidin-4-YL)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanone moiety can form hydrogen bonds or other interactions with active sites of enzymes, potentially inhibiting their activity. The isopropyl group may enhance the compound’s binding affinity and specificity for its target .
Comparison with Similar Compounds
1-(2-Isopropylpyrimidin-4-YL)ethanone can be compared with other pyrimidine derivatives, such as:
1-(4-Isopropylpyridin-2-yl)ethanone: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
1-(2-Methylpyrimidin-4-yl)ethanone: Differing by the presence of a methyl group instead of an isopropyl group.
1-(2-Isopropylpyridin-4-yl)ethanone: Similar structure but with a pyridine ring and different substitution pattern
Properties
Molecular Formula |
C9H12N2O |
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Molecular Weight |
164.20 g/mol |
IUPAC Name |
1-(2-propan-2-ylpyrimidin-4-yl)ethanone |
InChI |
InChI=1S/C9H12N2O/c1-6(2)9-10-5-4-8(11-9)7(3)12/h4-6H,1-3H3 |
InChI Key |
ZGYIZEQLCSSONP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=CC(=N1)C(=O)C |
Origin of Product |
United States |
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